molecular formula C21H16Cl2N2O2S B11991873 7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303059-70-3

7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11991873
CAS No.: 303059-70-3
M. Wt: 431.3 g/mol
InChI Key: ZJYRRBQMBRDXAG-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include chlorinating agents, methoxyphenyl derivatives, and thienyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The chlorine atoms and other functional groups can be substituted with different groups to create derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

303059-70-3

Molecular Formula

C21H16Cl2N2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H16Cl2N2O2S/c1-26-14-6-4-12(5-7-14)17-11-18-15-9-13(22)10-16(23)20(15)27-21(25(18)24-17)19-3-2-8-28-19/h2-10,18,21H,11H2,1H3

InChI Key

ZJYRRBQMBRDXAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=CS5

Origin of Product

United States

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